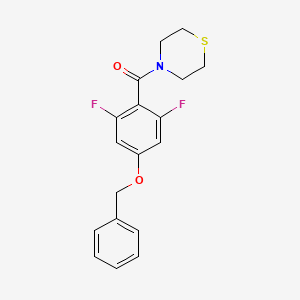
(4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyloxy group, two fluorine atoms, and a thiomorpholino group attached to a methanone backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: This involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.
Introduction of fluorine atoms: The 4-benzyloxybenzaldehyde is then subjected to electrophilic fluorination using a fluorinating agent like Selectfluor to introduce the fluorine atoms at the 2 and 6 positions.
Thiomorpholino group addition: The final step involves the reaction of the difluorinated intermediate with thiomorpholine in the presence of a suitable catalyst to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or thiomorpholino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool for probing biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and thiomorpholino groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Benzyloxy)-2,6-difluorophenyl)methanone: Lacks the thiomorpholino group, making it less versatile in biological applications.
(4-(Benzyloxy)-2,6-difluorophenyl)(morpholino)methanone: Contains a morpholino group instead of a thiomorpholino group, which may alter its chemical reactivity and biological activity.
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidino)methanone: Contains a piperidino group, which can affect its binding properties and mechanism of action.
Uniqueness
(4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone is unique due to the presence of both benzyloxy and thiomorpholino groups, which provide a combination of chemical stability, reactivity, and biological activity. The fluorine atoms further enhance its properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H17F2NO2S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(2,6-difluoro-4-phenylmethoxyphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C18H17F2NO2S/c19-15-10-14(23-12-13-4-2-1-3-5-13)11-16(20)17(15)18(22)21-6-8-24-9-7-21/h1-5,10-11H,6-9,12H2 |
Clave InChI |
OIOPELJAOZDYEA-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1C(=O)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14765154.png)
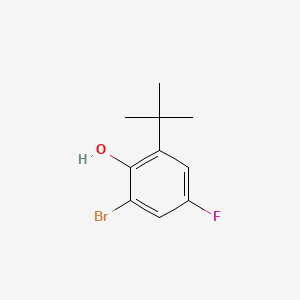

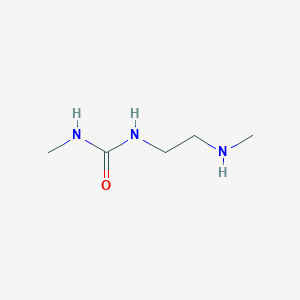
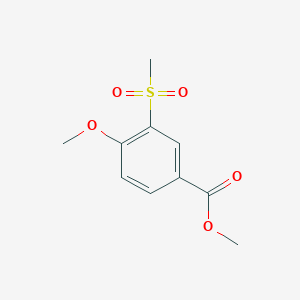
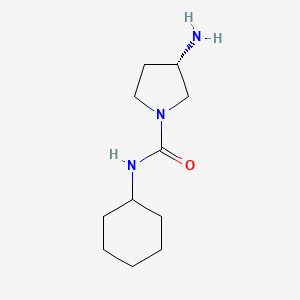
![sodium (2R,5S,6S)-6-[[(2R)-2-[[4-ethyl-2,3-bis(oxidanylidene)piperazin-1-yl]carbonylamino]-2-phenyl-ethanoyl]amino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14765191.png)
![1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene](/img/structure/B14765197.png)
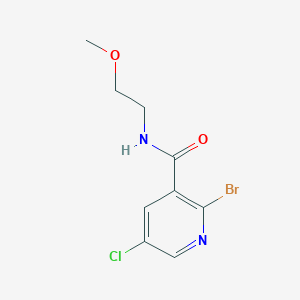
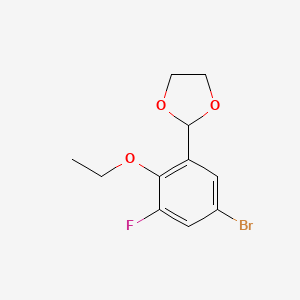
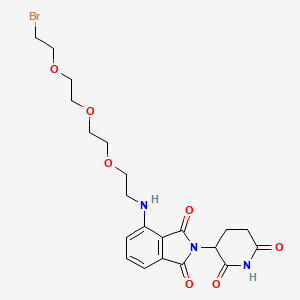
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)


